Competitive vs. Non-Competitive Mechanism of PAR-4 Antagonism: Pharmacological Differentiation from BMS-986120
CP-015356 and its chemotype congeners are competitive PAR-4 antagonists, as confirmed by Schild analysis demonstrating progressive rightward shifts in agonist concentration-response curves with increasing antagonist concentrations [1]. The BMS series, including the clinically evaluated BMS-986120 (IC50 ~0.4 nM), are non-competitive antagonists that bind to an allosteric site distinct from the orthosteric tethered-ligand binding pocket [1]. Competitive inhibition allows the receptor to be activated in the presence of sufficient endogenous agonist (thrombin), a pharmacodynamic property fundamentally absent from non-competitive ligands [2].
| Evidence Dimension | Mode of PAR-4 antagonism (competitive vs. non-competitive) |
|---|---|
| Target Compound Data | Competitive (Schild analysis-confirmed; surmountable by increasing PAR-4 activating peptide concentration) |
| Comparator Or Baseline | BMS-986120: Non-competitive (allosteric); BMS-986141: Non-competitive (IC50 0.4 nM, Kd 0.1 nM) |
| Quantified Difference | Qualitative mechanistic difference; competitive antagonists yield parallel rightward shifts in agonist CRC, non-competitive antagonists produce non-surmountable depression of maximal response. |
| Conditions | Human platelet PAC-1 binding / flow cytometry assay; Schild analysis with PAR-4 activating peptide (AYPGKF) |
Why This Matters
Researchers studying PAR-4 in contexts where endogenous thrombin tone varies (e.g., neuroinflammation vs. thrombosis) require a competitive antagonist to avoid irreversible receptor silencing; CP-015356 provides this mechanistic profile absent in BMS non-competitive agents.
- [1] Bertron JL, Duvernay MT, Mitchell SG, et al. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. ACS Chem Neurosci. 2021;12(24):4524–4534. doi:10.1021/acschemneuro.1c00557 View Source
- [2] Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents. Bioorg Med Chem Lett. 2020. doi:10.1016/j.bmcl.2020.127574 View Source
